molecular formula C29H50O B1254722 Phytosterols CAS No. 68441-03-2

Phytosterols

Cat. No.: B1254722
CAS No.: 68441-03-2
M. Wt: 414.7 g/mol
InChI Key: KZJWDPNRJALLNS-ICLVQLPZSA-N
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Description

Phytosterols are naturally occurring compounds found in plants that have a chemical structure similar to cholesterol. They are widely distributed in plant-based foods such as vegetable oils, nuts, seeds, and legumes. This compound are known for their ability to lower cholesterol levels, making them a popular ingredient in functional foods and dietary supplements .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phytosterols can be extracted from plant sources using various methods. Conventional techniques include soxhlet extraction, cold press, maceration, and screw pressing. Supercritical fluid extraction is an emerging technique due to its efficiency and environmental friendliness .

Industrial Production Methods

Industrially, this compound are often isolated from vegetable oils such as soybean oil, rapeseed oil, sunflower oil, or corn oil. They can also be obtained from “tall oil,” a by-product of wood pulp manufacturing. The extraction process involves saponification, where the oils are treated with an ethanolic potassium hydroxide solution, followed by separation and purification steps .

Chemical Reactions Analysis

Types of Reactions

Phytosterols undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized this compound.

    Reduction: Phytostanols.

    Esterification: Phytosterol esters.

Scientific Research Applications

Phytosterols have a wide range of scientific research applications:

Mechanism of Action

Phytosterols exert their effects primarily by competing with cholesterol for absorption in the digestive tract. They displace cholesterol from micelles, reducing its absorption and promoting its excretion. This leads to lower serum cholesterol levels. This compound also modulate glucose metabolism by activating AMP-activated kinase and peroxisome proliferator-activated receptors .

Comparison with Similar Compounds

Phytosterols are similar to cholesterol in structure but differ in their side chains and ring saturation. They are more effective at lowering cholesterol levels due to their poor absorption and active excretion back into the intestinal lumen. Similar compounds include:

This compound are unique in their ability to lower cholesterol levels and provide various health benefits, making them valuable in both scientific research and industrial applications.

Biological Activity

Phytosterols, also known as plant sterols, are naturally occurring compounds found in various plant-based foods. They share a structural similarity with cholesterol and have garnered significant attention due to their diverse biological activities, particularly in cholesterol metabolism and cardiovascular health. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Overview of this compound

This compound are primarily composed of sterols such as β-sitosterol, campesterol, and stigmasterol. These compounds are present in vegetable oils, nuts, seeds, and whole grains. The primary biological function of this compound is their ability to lower serum cholesterol levels by competing with cholesterol for absorption in the intestines.

  • Cholesterol Absorption Inhibition : this compound reduce the absorption of dietary cholesterol by displacing it from micelles in the intestinal lumen. This mechanism leads to a decrease in low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream .
  • Regulation of Cholesterol Metabolism : this compound influence hepatic cholesterol metabolism by activating liver X receptors (LXRs), which regulate genes involved in cholesterol homeostasis and bile acid synthesis .
  • Anti-inflammatory Effects : Research indicates that this compound possess anti-inflammatory properties that may contribute to their cardioprotective effects .
  • Antioxidant Activity : this compound exhibit antioxidant properties that can mitigate oxidative stress, a contributing factor in cardiovascular diseases .

Clinical Evidence and Case Studies

Numerous studies have demonstrated the efficacy of this compound in reducing LDL-C levels:

Authors (Year)Sample SizeType of PhytosterolDose (g/day)DurationLDL-C Reduction (%)P-value
Gylling et al. (2010)49Stanols8.810 weeks17.10.01
Gylling et al. (2013)92Stanols36 months10.20.001
Buyuktuncer et al. (2013)70Stanols1.94 weeks6.30.005
Maki et al. (2012)32Sterols/Stanols1.86 weeks4.9<0.05
Maki et al. (2013)28Sterols/Stanols1.86 weeks9.2<0.001

These studies indicate that daily intake of this compound can significantly lower LDL-C levels, with a typical dose ranging from 1.5 to 3 grams per day being effective .

Additional Health Benefits

Beyond cholesterol management, this compound have been associated with several other health benefits:

  • Cancer Prevention : Some studies suggest that this compound may have chemopreventive properties, particularly against colorectal cancer by inducing apoptosis in cancer cells and modulating cell proliferation .
  • Anti-diabetic Effects : Phytosterol consumption has been linked to improved insulin sensitivity and lipid profiles in diabetic models .
  • Hepatoprotective Properties : Research indicates that this compound may protect against liver damage by reducing triglyceride accumulation and improving liver function markers .

Limitations and Considerations

Despite their benefits, the bioavailability of this compound is relatively low (approximately 0.5–2%), which may limit their effectiveness when consumed through diet alone . Additionally, while they effectively lower LDL-C levels, there is no conclusive evidence that they reduce cardiovascular disease risk directly . Furthermore, excessive intake may interfere with the absorption of fat-soluble vitamins like vitamin D and beta-carotene.

Properties

IUPAC Name

(3S,8S,9S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21-,23+,24+,25-,26?,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJWDPNRJALLNS-ICLVQLPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CCC2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949109-75-5, 68441-03-2
Record name Phytosterols
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phytosterols CAS 949109-75-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.483
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PEG-10 Rapeseed Sterol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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